molecular formula C12H23ClN2O B1523754 2-Cyclopentyl-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride CAS No. 1148033-43-5

2-Cyclopentyl-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride

Cat. No. B1523754
CAS RN: 1148033-43-5
M. Wt: 246.78 g/mol
InChI Key: WPIYMJLNJXFXNJ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride, also known as CP-1-DZ-HCl, is a cyclopentyl-based diazepane derivative. It is a synthetic compound that has been studied for its potential applications in medical research and drug discovery. CP-1-DZ-HCl has been found to possess various biochemical and physiological effects, and has been studied in laboratory experiments.

Scientific Research Applications

Pharmaceutical Research

This compound is often used in the development of new pharmaceuticals due to its unique chemical structure. It can serve as a precursor or an intermediate in the synthesis of various drugs. Its role in modulating biological pathways can be pivotal in the discovery of treatments for diseases that involve neurotransmitter regulation, given its diazepane moiety which is known to interact with central nervous system receptors .

Material Science

In material science, this compound’s robust cyclopentyl group could be utilized in the creation of new polymers with enhanced durability. Its incorporation into polymer chains can potentially improve the thermal stability and mechanical properties of materials, which is crucial for high-performance applications .

Catalysis

The compound’s structural complexity allows it to act as a ligand in catalytic processes. It can bind to metals and facilitate reactions that are essential in industrial chemistry, such as hydrogenation or carbon-carbon bond formation, which are fundamental in creating complex organic molecules .

Analytical Chemistry

As a standard in analytical chemistry, this compound can help in the calibration of instruments and the development of analytical methods. Its well-defined structure and properties make it an excellent candidate for use in mass spectrometry and chromatography to identify and quantify unknown substances .

Neuroscience Research

The diazepane ring in the compound suggests potential applications in neuroscience research. It could be used to study the function of neurotransmitters or to develop agents that can cross the blood-brain barrier, which is a significant challenge in the treatment of neurological disorders .

Agricultural Chemistry

In agricultural chemistry, this compound could be explored for the development of new pesticides or fertilizers. Its chemical framework might interact with biological systems in plants, providing new ways to enhance growth or protect crops from pests .

Environmental Science

This compound could also be used in environmental science to study pollution degradation processes. Its potential to form stable intermediates might help in understanding the breakdown of pollutants and contribute to the development of more efficient waste treatment methods .

Biochemistry

Lastly, in biochemistry, the compound could be instrumental in enzyme inhibition studies. Its structure could mimic certain substrates or bind to active sites, thereby providing insights into enzyme mechanisms and aiding in the design of inhibitors that could regulate metabolic pathways .

properties

IUPAC Name

2-cyclopentyl-1-(1,4-diazepan-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c15-12(10-11-4-1-2-5-11)14-8-3-6-13-7-9-14;/h11,13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIYMJLNJXFXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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